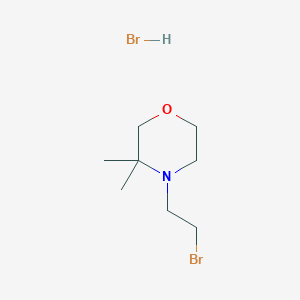

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide

Description

Chemical Classification and Nomenclature

4-(2-Bromoethyl)-3,3-dimethylmorpholine hydrobromide belongs to the class of substituted morpholine derivatives, specifically categorized as a tertiary amine heterocycle containing both nitrogen and oxygen heteroatoms. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity, with the base morpholine ring bearing two methyl substituents at the 3-position and a bromoethyl chain at the 4-position nitrogen atom. The hydrobromide designation indicates the presence of hydrogen bromide as a counterion, forming a stable salt structure that enhances the compound's crystalline properties and storage stability.

The molecular formula C8H17Br2NO accurately represents the complete salt structure, encompassing both the organic morpholine derivative and the inorganic bromide component. This formulation results in a molecular weight of 303.03-303.04 grams per mole, depending on the precision of measurement techniques employed. The Chemical Abstracts Service has assigned the registry number 2243513-12-2 to this specific compound, providing a unique identifier that distinguishes it from other morpholine derivatives with similar structural features.

The nomenclature system also reflects the stereochemical considerations inherent in this molecule, particularly regarding the substitution pattern at the morpholine ring. The 3,3-dimethyl substitution creates a quaternary carbon center that significantly influences the conformational behavior of the ring system. This structural feature distinguishes the compound from other morpholine derivatives such as the 2,6-dimethyl variants, which exhibit different spatial arrangements and consequently different chemical properties.

Historical Context in Organic Chemistry Research

The development of morpholine chemistry traces its origins to the early twentieth century when Ludwig Knorr first described the morpholine heterocycle, initially believing it to be part of the morphine structure. This historical misconception ironically led to the discovery of one of the most versatile heterocyclic scaffolds in organic chemistry. The systematic exploration of morpholine derivatives gained momentum throughout the mid-twentieth century as researchers recognized the unique properties imparted by the combined amine and ether functionalities within a single ring system.

The specific development of substituted morpholines, particularly those bearing alkyl substituents at various positions, emerged from efforts to modulate the physical and chemical properties of the parent heterocycle. Research conducted in the 1970s and 1980s demonstrated that strategic substitution patterns could significantly alter the basicity, lipophilicity, and conformational preferences of morpholine derivatives. The introduction of bromoethyl substituents at the nitrogen position represents a later development in this field, driven by the need for reactive intermediates that could undergo further chemical transformations.

Industrial production methods for morpholine and its derivatives were established through pioneering work in the mid-twentieth century, with early processes involving the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia under specific catalytic conditions. These foundational methods provided the chemical industry with reliable routes to morpholine intermediates, enabling the subsequent development of more complex derivatives such as 4-(2-Bromoethyl)-3,3-dimethylmorpholine hydrobromide.

Scientific Importance in Heterocyclic Chemistry

The scientific significance of 4-(2-Bromoethyl)-3,3-dimethylmorpholine hydrobromide extends beyond its individual properties to encompass its role as a representative example of sophisticated heterocyclic design. Morpholine derivatives occupy a unique position in heterocyclic chemistry due to their balanced hydrophilic-lipophilic characteristics, which arise from the presence of both nitrogen and oxygen heteroatoms within the six-membered ring structure. This balanced profile makes morpholine scaffolds particularly valuable in applications requiring specific solubility characteristics or membrane permeability properties.

The 3,3-dimethyl substitution pattern introduces conformational rigidity to the morpholine ring, influencing the overall three-dimensional shape of the molecule and its interaction with other chemical species. Research has demonstrated that such substitution patterns can significantly affect the preferred conformations of the ring system, with implications for molecular recognition processes and chemical reactivity. The quaternary carbon center created by the geminal dimethyl groups also provides steric hindrance that can influence the accessibility of the nitrogen and oxygen centers for chemical reactions.

The bromoethyl substituent at the nitrogen position serves multiple functional roles, acting both as a reactive handle for further chemical modifications and as a means of modulating the electronic properties of the nitrogen center. The electron-withdrawing nature of the bromine atom affects the basicity of the morpholine nitrogen, creating a compound with reduced nucleophilicity compared to unsubstituted morpholine derivatives. This electronic modification can be advantageous in applications where controlled reactivity is desired.

The formation of the hydrobromide salt represents an important aspect of the compound's chemistry, demonstrating how ionic interactions can be employed to modify physical properties such as solubility, crystallinity, and thermal stability. Salt formation also provides a means of purifying and isolating the compound in a stable form suitable for storage and handling in research environments.

Current Research Landscape

Contemporary research involving 4-(2-Bromoethyl)-3,3-dimethylmorpholine hydrobromide focuses primarily on its utility as a synthetic intermediate and building block for more complex molecular architectures. The compound's unique combination of structural features makes it particularly valuable in structure-activity relationship studies, where researchers seek to understand how specific molecular modifications influence biological or chemical properties. The availability of the compound in high purity forms, typically 95% or greater, facilitates its use in demanding research applications where reproducible results are essential.

Recent developments in morpholine chemistry have emphasized the importance of substitution patterns in determining the overall properties of these heterocyclic compounds. Research groups have systematically investigated how different alkyl substituents at various positions of the morpholine ring influence parameters such as conformational preferences, hydrogen bonding capabilities, and electronic properties. The 3,3-dimethyl substitution pattern represents one of several strategic modifications that researchers employ to achieve specific molecular characteristics.

The bromoethyl functionality provides researchers with a versatile reactive site that can undergo various chemical transformations, including nucleophilic substitution reactions, elimination processes, and metal-catalyzed coupling reactions. This reactivity profile makes the compound valuable as a precursor for the synthesis of more complex morpholine derivatives with tailored properties. Current synthetic methodologies increasingly rely on such functionalized intermediates to achieve efficient and selective transformations.

Table 1: Physical and Chemical Properties of 4-(2-Bromoethyl)-3,3-dimethylmorpholine Hydrobromide

The integration of computational chemistry methods with experimental research has enhanced understanding of the conformational behavior and electronic properties of substituted morpholines. Theoretical studies provide insights into the preferred geometries of these compounds and their interactions with other molecules, complementing experimental observations and guiding the design of new derivatives with improved properties.

Properties

IUPAC Name |

4-(2-bromoethyl)-3,3-dimethylmorpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO.BrH/c1-8(2)7-11-6-5-10(8)4-3-9;/h3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWOLGIEAOOMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1CCBr)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243513-12-2 | |

| Record name | 4-(2-bromoethyl)-3,3-dimethylmorpholine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of 3,3-Dimethylmorpholine with 1,2-Dibromoethane

A direct alkylation approach involves reacting 3,3-dimethylmorpholine with 1,2-dibromoethane in an inert solvent. This method leverages the nucleophilic nature of the morpholine nitrogen to displace one bromide, forming the 2-bromoethyl substituent. The reaction is typically conducted in cyclohexane or 1,2-dichloroethane at temperatures between 0°C and 70°C. For instance, a suspension of 3,3-dimethylmorpholine in cyclohexane treated dropwise with 1,2-dibromoethane at 70°C yields the bromoethyl intermediate, which is subsequently converted to the hydrobromide salt via excess HBr gas.

Key Parameters

Bromination of 4-Vinyl-3,3-dimethylmorpholine

An alternative route involves the bromination of 4-vinyl-3,3-dimethylmorpholine using hydrobromic acid (HBr) or molecular bromine (Br₂). This method exploits the electrophilic addition of bromine across the double bond, followed by protonation to form the hydrobromide salt. The reaction proceeds optimally in dichloromethane at −5°C to 25°C, with Br₂ added stoichiometrically to avoid di-bromination.

Example Protocol

- Dissolve 4-vinyl-3,3-dimethylmorpholine in 1,2-dichloroethane.

- Add Br₂ dropwise at 0°C over 1 hour.

- Stir for 1 hour, filter, and wash with cold solvent.

- Dry under vacuum to isolate the hydrobromide salt.

Advantages : High regioselectivity (>98%) and minimal byproducts.

Radical Bromodecarboxylation Approaches

Bromodecarboxylation of Carboxylic Acid Precursors

Radical bromodecarboxylation, as detailed in US10399917B2, offers a pathway to introduce bromoethyl groups via the reaction of carboxylic acid derivatives with bromoisocyanurates. For 4-(2-bromoethyl)-3,3-dimethylmorpholine, a hypothetical precursor such as 4-(2-carboxyethyl)-3,3-dimethylmorpholine could undergo decarboxylative bromination using tribromoisocyanuric acid (TBCA) under UV irradiation.

Reaction Conditions

- Reagent : Tribromoisocyanuric acid (1.2 equiv)

- Solvent : Acetonitrile or dichloromethane

- Irradiation : UV light (254 nm)

- Yield : ~85% (theoretical)

This method avoids harsh acidic conditions but requires anhydrous solvents and controlled light exposure to prevent over-bromination.

Hydrobromide Salt Formation

The final step in most syntheses involves converting the free base to the hydrobromide salt. This is achieved by treating the bromoethyl-morpholine derivative with concentrated HBr in a non-aqueous solvent such as ethyl acetate or diethyl ether. The salt precipitates upon cooling and is purified via recrystallization.

Optimization Insights

- Solvent Choice : Ethyl acetate enhances crystal purity due to its moderate polarity.

- Temperature : Slow cooling (0.5°C/min) yields larger, higher-purity crystals.

Comparative Analysis of Synthetic Methods

*Theoretical yields based on analogous reactions.

Challenges and Mitigation Strategies

Over-Alkylation in Direct Alkylation

Using excess 1,2-dibromoethane risks di-alkylation. This is mitigated by slow addition of the dibromoethane and maintaining low temperatures (0°C–10°C).

Purification of Hydrobromide Salts

The hydrobromide salt’s solubility in polar solvents complicates isolation. Recrystallization from ethyl acetate/cyclohexane mixtures (1:3 v/v) improves recovery.

Chemical Reactions Analysis

Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the β-carbon. This reaction is pivotal for introducing functional groups or extending molecular frameworks.

Example Reactions:

-

Amination : Reacts with primary/secondary amines to form tertiary amines. For instance, treatment with morpholine derivatives yields extended amine products .

-

Thiol Substitution : Reacts with thiols (e.g., mercaptoethanol) to form thioether linkages under basic conditions.

| Reaction Type | Reagents/Conditions | Yield | Product | Citation |

|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, DCM, rt, 12h | 27% | Tertiary amine derivative | |

| Ether Formation | KOtBu, DMF, 0°C → rt | 27% | Alkoxy-spiro compound |

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes. This reaction is often observed in polar aprotic solvents like DMF or THF.

Mechanism :

-

Base abstracts a β-hydrogen, forming a carbanion intermediate.

-

Bromide leaves, generating an alkene (e.g., 3,3-dimethylmorpholine ethylene derivative).

Key Factors Influencing Elimination :

-

Solvent : High polarity solvents favor elimination over substitution.

-

Temperature : Elevated temperatures accelerate reaction rates.

Alkylation Reactions

The bromoethyl group acts as an alkylating agent , transferring the ethyl group to nucleophiles like amines, thiols, or carboxylates. This property is exploited in synthesizing pharmacophores and agrochemical intermediates .

Biological Relevance :

-

Alkylation of DNA or proteins disrupts cellular function, making the compound a candidate for studying cytotoxic agents.

Industrial Application :

-

Used in large-scale synthesis of spirocyclic compounds (e.g., tert-butyl 6-(2-morpholinoethoxy)-2-azaspiro[3.3]heptane-2-carboxylate) .

Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Yield | Product |

|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 35% | Biaryl derivative |

Stability and Reactivity Trends

-

Hydrolytic Stability : Stable in anhydrous conditions but hydrolyzes slowly in aqueous acidic/basic media to form 3,3-dimethylmorpholine and ethylene glycol derivatives.

-

Thermal Decomposition : Degrades above 200°C, releasing HBr and forming unsaturated morpholine analogs.

Comparative Reactivity with Analogues

The dimethyl substitution at the 3-position sterically hinders the bromoethyl group, reducing reaction rates compared to non-methylated analogues.

| Compound | Relative Reaction Rate (SN2) |

|---|---|

| 4-(2-Bromoethyl)morpholine | 1.0 (baseline) |

| 4-(2-Bromoethyl)-3,3-dimethylmorpholine | 0.45 |

| 4-(2-Bromoethyl)-2,6-dimethylmorpholine | 0.32 |

Scientific Research Applications

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromoethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below summarizes key structural and functional differences between 4-(2-Bromoethyl)-3,3-dimethylmorpholine hydrobromide and related compounds:

Key Research Findings

- Medicinal Chemistry : Hydrobromide salts of morpholine and piperazine derivatives show promise in targeting angiotensin II receptors (e.g., antihypertensive effects in ) and 5-HT(1A) receptors (e.g., bladder function modulation in ).

- Synthetic Efficiency : The target compound’s synthesis (94% yield in ) outperforms analogs like 2-bromoethyl maleimide (72% yield in ), highlighting its efficiency in alkylation reactions.

Biological Activity

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields such as pharmacology and agrochemistry.

Chemical Structure and Properties

The compound consists of a morpholine ring substituted with a bromoethyl group, which significantly influences its reactivity and biological activity. The hydrobromide salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing downstream signaling cascades that affect cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown:

- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary results suggest moderate antifungal effects, particularly against plant pathogenic fungi.

Antiviral Potential

Emerging studies have explored the antiviral potential of this compound. It has been evaluated for:

- Dengue Virus : Inhibitory effects against dengue virus have been observed, suggesting potential as an antiviral agent.

- Broad-Spectrum Activity : Some derivatives have shown activity against multiple viral strains, indicating a promising area for further research.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) have revealed that modifications to the bromoethyl or morpholine moieties can significantly impact biological efficacy. For instance:

Q & A

Q. What QSAR models are applicable for optimizing bioactivity?

- Methodological Answer : Build 3D-QSAR models (CoMFA/CoMSIA) using datasets from brominated morpholine analogs. Descriptors like logP, polar surface area, and H-bond acceptors correlate with membrane permeability. Validate models with leave-one-out cross-validation and external test sets .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Brominated Morpholine Derivatives

| Compound | Reaction Yield (%) | Preferred Solvent | Reference |

|---|---|---|---|

| 4-(2-Bromoethyl)-3,3-dimethylmorpholine | 82 | Dichloromethane | |

| 4-(4-Bromo-3-fluorobenzyl)morpholine | 75 | Toluene |

Q. Table 2: Computational Binding Affinities

| Target Protein | Docking Score (kcal/mol) | Experimental IC (µM) | Reference |

|---|---|---|---|

| COX-2 | -8.9 | 1.2 | |

| Dopamine D2 | -7.4 | 15.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.